7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
CAS No.: 808186-23-4
Cat. No.: VC16806831
Molecular Formula: C12H11Cl2NO2
Molecular Weight: 272.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 808186-23-4 |
|---|---|
| Molecular Formula | C12H11Cl2NO2 |
| Molecular Weight | 272.12 g/mol |
| IUPAC Name | 7a-(2,4-dichlorophenyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one |
| Standard InChI | InChI=1S/C12H11Cl2NO2/c13-8-1-2-9(10(14)7-8)12-4-3-11(16)15(12)5-6-17-12/h1-2,7H,3-6H2 |
| Standard InChI Key | AAGJXKCVZFTVFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(N(C1=O)CCO2)C3=C(C=C(C=C3)Cl)Cl |
Introduction
The compound 7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b] oxazol-5(6H)-one is a complex organic molecule belonging to the class of oxazolones, which are known for their diverse biological activities. Despite the lack of specific detailed information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and the general characteristics of oxazolones.
Synthesis Methods
The synthesis of oxazolones often involves condensation reactions between appropriate precursors. For example, the synthesis of similar compounds might involve reacting a pyrrole derivative with an oxazolone-forming reagent under specific conditions.
Biological Activities
Oxazolones are known for their potential biological activities, including antimicrobial and anticancer properties. While specific data on 7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b] oxazol-5(6H)-one is not available, related compounds have shown promising results in these areas.
Research Findings and Data
Given the lack of specific data on this compound, we can look at related compounds for insights into their biological activities and chemical properties.
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Oxazolones | Antimicrobial, Anticancer | |
| Pyrrolidin-2-ones | Antioxidant | |
| Tetrahydropyrrolo[2,1-b] oxazoles | Potential for diverse biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume